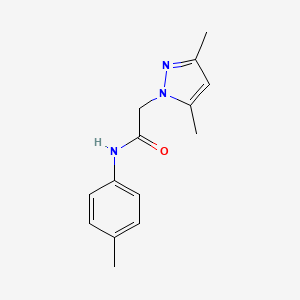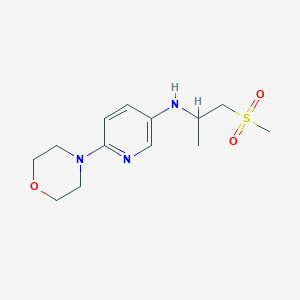![molecular formula C13H19N3O3 B7595250 2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B7595250.png)
2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid, also known as MPAA, is a synthetic compound that has been studied for its potential applications in various fields of scientific research.
科学的研究の応用
2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid has been studied for its potential applications in several areas of scientific research, including cancer therapy, inflammation, and neurodegenerative diseases. In cancer therapy, 2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation, 2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative diseases, 2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid has been shown to protect neurons from oxidative stress and improve cognitive function.
作用機序
The mechanism of action of 2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes, such as the proteasome and histone deacetylases. 2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid has also been shown to modulate the activity of transcription factors, such as NF-κB and STAT3, which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of pro-inflammatory cytokine production, and protection against oxidative stress. 2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of 2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid is its ability to selectively target cancer cells, while sparing normal cells. This makes it a promising candidate for cancer therapy. However, 2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid has also been shown to have some cytotoxic effects on normal cells at higher concentrations. Another limitation of 2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid is its poor solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for research on 2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid. One area of interest is the development of more efficient synthesis methods for 2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid. Another area is the investigation of the potential use of 2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid in combination with other drugs for cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of 2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid and its potential applications in the treatment of inflammation and neurodegenerative diseases.
合成法
2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid can be synthesized through a multistep process involving several chemical reactions. The starting material is cyclohexanone, which is converted to 1-cyclohexyl-3-hydroxy-1-propanone through a Grignard reaction. This intermediate is then reacted with 5-methyl-1H-pyrazole-3-carboxylic acid to form the corresponding ester. The ester is then hydrolyzed to yield 2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid.
特性
IUPAC Name |
2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-9-7-10(16-15-9)12(19)14-13(8-11(17)18)5-3-2-4-6-13/h7H,2-6,8H2,1H3,(H,14,19)(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQNABWEUHZOQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NC2(CCCCC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-ylmethyl)furan-2-carboxylic acid](/img/structure/B7595172.png)
![[5-[[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]methyl]furan-2-yl]methanol](/img/structure/B7595174.png)

![[5-[(3-Bromoanilino)methyl]furan-2-yl]methanol](/img/structure/B7595193.png)

![2-[1-[(5-Bromothiophene-3-carbonyl)amino]cyclopentyl]acetic acid](/img/structure/B7595213.png)
![2-[1-[(3-Hydroxy-4-methylbenzoyl)amino]cyclohexyl]acetic acid](/img/structure/B7595219.png)
![2-[1-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]cyclohexyl]acetic acid](/img/structure/B7595227.png)

![3-Methyl-3-[(2-methyl-5-methylsulfonylbenzoyl)amino]butanoic acid](/img/structure/B7595234.png)
![1-Methyl-5-[(2-methylpyrimidin-4-yl)amino]piperidin-2-one](/img/structure/B7595236.png)

![2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595243.png)
